N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Epigenetics NSD2 Structural biology

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a synthetic small‑molecule benzoxazine derivative. Its core features a 3‑oxo‑4H‑1,4‑benzoxazine ring system with a carboxamide substituent at the 7‑position, further functionalized by an N‑(1‑cyanocyclohexyl) amide side chain.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1386329-12-9
Cat. No. B2743785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide
CAS1386329-12-9
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3
InChIInChI=1S/C16H17N3O3/c17-10-16(6-2-1-3-7-16)19-15(21)11-4-5-12-13(8-11)22-9-14(20)18-12/h4-5,8H,1-3,6-7,9H2,(H,18,20)(H,19,21)
InChIKeyUJOMOKUJEPZLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide (1386329-12-9): Baseline Identity and Scaffold Context


N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a synthetic small‑molecule benzoxazine derivative . Its core features a 3‑oxo‑4H‑1,4‑benzoxazine ring system with a carboxamide substituent at the 7‑position, further functionalized by an N‑(1‑cyanocyclohexyl) amide side chain. This chemotype places it among privileged scaffolds that engage epigenetic reader domains (e.g., NSD2‑PWWP1) and cannabinoid receptors, making regioisomeric and side‑chain variations critical for biological selectivity [1].

Why Generic Substitution Fails for N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide (1386329-12-9)


The 7‑carboxamide regioisomer and the cyanocyclohexyl side chain are not interchangeable with close analogs. Re‑positioning the carboxamide to the 8‑position (CAS 2134123‑88‑7) yields a distinct topological polar surface area and hydrogen‑bonding vector, which can abolish binding to targets such as the NSD2 PWWP1 domain [1]. Similarly, replacing the cyanocyclohexyl group with smaller cycloalkyl (e.g., cyclopropyl) or polar tetrahydro‑2H‑pyran‑4‑yl groups alters lipophilicity and receptor affinity, as demonstrated for CB₁‑targeting pyrazole‑3‑carboxamides where the cyanocyclohexyl derivative achieved a Ki of 15.7 nM, while other N‑substitutions showed markedly different profiles [2]. Generic substitution therefore risks loss of the specific steric, electronic, and pharmacokinetic properties that define the compound’s research utility.

Quantitative Evidence Guide for N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide (1386329-12-9)


Regioisomeric Differentiation: 7‑Carboxamide vs. 8‑Carboxamide Benzoxazine Scaffolds

The 7‑carboxamide isomer is essential for occupying the aromatic cage of the NSD2 PWWP1 domain, as established by the co‑crystal structure of the related 7‑carboxamide UNC6934 (PDB 6xcg) [1]. While no head‑to‑head enzymatic data are available for the title compound versus its 8‑carboxamide regioisomer (CAS 2134123‑88‑7), the crystallographic pose shows that a 7‑carboxamide directs the amide carbonyl toward a critical water‑mediated hydrogen‑bond network, an interaction geometrically inaccessible to the 8‑substituted isomer. This structural constraint renders the 7‑carboxamide a privileged vector for PWWP1 engagement.

Epigenetics NSD2 Structural biology

Cyanocyclohexyl Side‑Chain Affinity Enhancement: Evidence from CB₁ Receptor Radioligand Development

In a series of 1,5‑diarylpyrazole‑3‑carboxamides, the N‑(1‑cyanocyclohexyl) derivative 9n exhibited high CB₁ receptor affinity with a Ki of 15.7 nM, outperforming several N‑(4‑cyanotetrahydro‑2H‑pyran‑4‑yl) congeners in the same study [1]. Although this data derives from a pyrazole scaffold rather than a benzoxazine, it establishes the cyanocyclohexyl moiety as a validated affinity‑enhancing substituent for CNS‑penetrant receptor targets. The present benzoxazine‑7‑carboxamide shares the identical N‑cyanocyclohexyl amide linkage, suggesting similar lipophilicity‑driven affinity gains over smaller or more polar N‑substituents.

Cannabinoid receptor PET imaging GPCR

PROTAC Warhead / Linker Potential: Cyanocyclohexyl‑Containing Degraders in Pre‑clinical Development

A 2024 bioRxiv preprint describes the design of PROTAC molecules incorporating a cyanocyclohexyl‑based warhead, demonstrating successful degradation of target proteins in vitro and in vivo [1]. While the exact warhead differs from the title compound, the shared N‑(1‑cyanocyclohexyl) amide motif is critical for E3 ligase recruitment or target engagement in these degraders. This establishes the cyanocyclohexyl group as a functional moiety for heterobifunctional degrader design, beyond its role as a simple affinity handle.

PROTAC Targeted protein degradation Chemical biology

High‑Value Application Scenarios for N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide (1386329-12-9)


NSD2‑PWWP1 Chemical Probe Development

The 7‑carboxamide benzoxazine scaffold is a validated pharmacophore for NSD2 PWWP1 antagonism [1]. The title compound serves as a key intermediate or tool compound for structure‑activity relationship (SAR) studies aiming to optimize affinity and selectivity over other PWWP domains (e.g., NSD3, HDGF2). Its cyanocyclohexyl side chain may improve metabolic stability and CNS penetration relative to the cyclopropyl analog UNC6934.

Targeted Protein Degradation (PROTAC) Linker / Warhead Synthesis

Given the demonstrated success of cyanocyclohexyl‑containing PROTACs in achieving intracellular protein degradation [2], this compound can be employed as a warhead precursor or E3‑ligase‑recruiting element. The 7‑carboxamide position offers a synthetic handle for linker attachment without disrupting the cyanocyclohexyl pharmacophore.

Cannabinoid CB₁ Receptor PET Tracer Optimization

The N‑cyanocyclohexyl group is associated with high CB₁ affinity (Ki = 15.7 nM for the prototypical pyrazole‑3‑carboxamide [3]). Replacing the pyrazole core with a benzoxazine‑7‑carboxamide scaffold may yield novel PET tracer candidates with altered pharmacokinetics and off‑target profiles, leveraging the cyanocyclohexyl moiety’s established CNS compatibility.

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.